4,5-Dimethylnicotinaldehyde
Overview
Description
4,5-Dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where 4,5-dimethylpyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4,5-dimethylnicotinic acid.
Reduction: Reduction reactions can convert it to 4,5-dimethylnicotinyl alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: 4,5-Dimethylnicotinic acid.
Reduction: 4,5-Dimethylnicotinyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4,5-Dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s effects are mediated through its ability to form covalent bonds with amino acids in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
4,6-Dimethylnicotinaldehyde: Similar structure but with methyl groups at the 4 and 6 positions.
Nicotinaldehyde: Lacks the methyl groups present in 4,5-Dimethylnicotinaldehyde.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,5-dimethylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-9-4-8(5-10)7(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFMYYXHFASPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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